4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(2-oxopropyl)-
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Overview
Description
3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate ketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The aromatic ring and the quinazolinone core can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic ring or the quinazolinone core.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as anti-inflammatory and antimicrobial properties, make it a candidate for biological studies.
Medicine: The compound may be investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-oxopropyl)quinazolin-4-one: Lacks the 2-methylphenyl group, which may affect its biological activity.
3-(2-methylphenyl)quinazolin-4-one: Lacks the 2-(2-oxopropyl) group, potentially altering its chemical properties.
4-quinazolinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one is unique due to the presence of both the 2-methylphenyl and 2-(2-oxopropyl) groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
73283-07-5 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-3-6-10-16(12)20-17(11-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
InChI Key |
BISZUGFDMJKJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C |
Origin of Product |
United States |
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